![molecular formula C18H24N2O3S B344686 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine CAS No. 701289-78-3](/img/structure/B344686.png)
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine is a chemical compound with the molecular formula C18H24N2O3S. This compound is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a sulfonyl group, which is further connected to an ethylpiperazine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxynaphthalene and ethylpiperazine.
Sulfonylation: The 4-ethoxynaphthalene undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form 4-ethoxynaphthalen-1-yl sulfonyl chloride.
Coupling Reaction: The sulfonyl chloride intermediate is then reacted with ethylpiperazine in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The ethoxy group on the naphthalene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming corresponding substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-ethylpiperazine can be compared with other similar compounds, such as:
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole: This compound has a similar naphthalene sulfonyl structure but differs in the heterocyclic moiety, which is an imidazole instead of a piperazine.
1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-2-isopropyl-1H-imidazole: Another similar compound with an isopropyl group instead of an ethyl group on the imidazole ring.
Properties
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-3-19-11-13-20(14-12-19)24(21,22)18-10-9-17(23-4-2)15-7-5-6-8-16(15)18/h5-10H,3-4,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJGGDXZCJIBGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
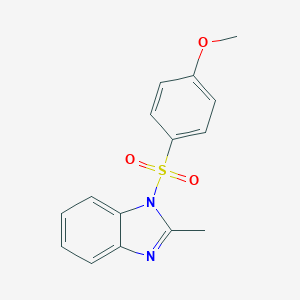
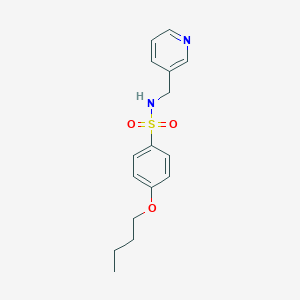
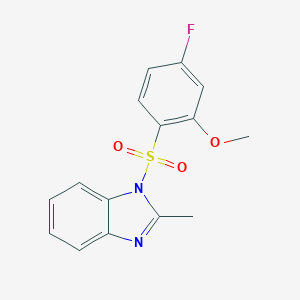

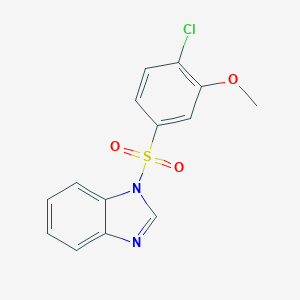
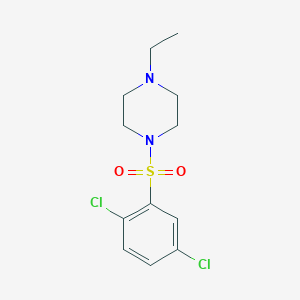
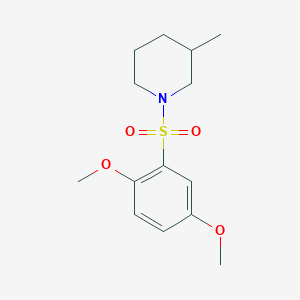
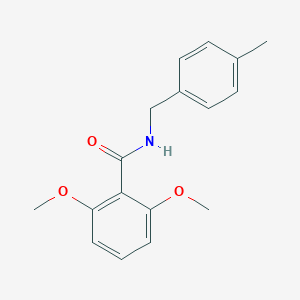
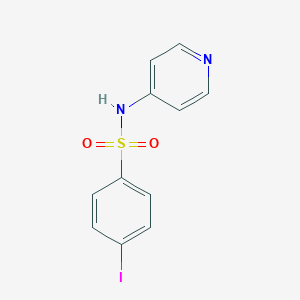
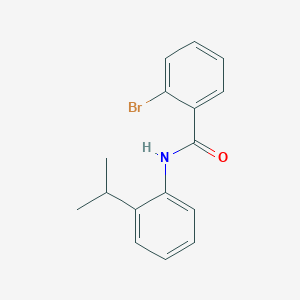
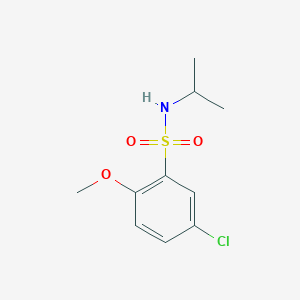
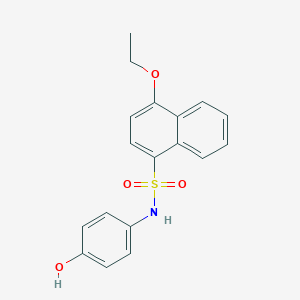
![1-[(2,5-Dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344633.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B344635.png)
